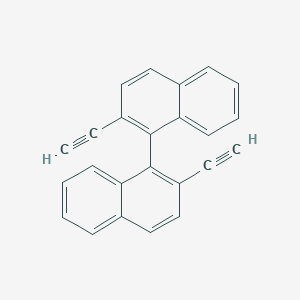
(S)-2,2'-diethynyl-1,1'-binaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Binaphthalene, 2,2’-diethynyl- is a chiral ligand that has been extensively used in asymmetric reactions. This compound is known for its ability to modify the reactivity and selectivity of metal centers, making it a valuable tool in various chemical processes .
Preparation Methods
The synthesis of 1,1’-Binaphthalene, 2,2’-diethynyl- typically involves the following steps:
Oxidative Coupling: The initial step involves the oxidative coupling of β-naphthol with ferric chloride to produce 2,2’-dihydroxy-1,1’-binaphthyl.
Bromination: The 2,2’-dihydroxy-1,1’-binaphthyl is then brominated using bromine in the presence of triphenylphosphine and acetonitrile.
Dehydrobromination: The resulting 2,2’-dibromo-1,1’-binaphthyl undergoes dehydrobromination to yield 1,1’-Binaphthalene, 2,2’-diethynyl-.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1,1’-Binaphthalene, 2,2’-diethynyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions, particularly in the presence of suitable catalysts.
Common reagents used in these reactions include oxidizing agents like ferric chloride, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-Binaphthalene, 2,2’-diethynyl- has a wide range of applications in scientific research:
Biology: The compound’s chiral properties make it useful in studying biological systems and processes.
Industry: The compound is used in various industrial processes that require chiral catalysts.
Mechanism of Action
The mechanism by which 1,1’-Binaphthalene, 2,2’-diethynyl- exerts its effects involves its interaction with metal centers. The compound’s chiral nature allows it to modify the reactivity and selectivity of these metal centers, facilitating asymmetric reactions. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Comparison with Similar Compounds
1,1’-Binaphthalene, 2,2’-diethynyl- can be compared with other similar compounds, such as:
1,1’-Binaphthalene: This compound lacks the ethynyl groups, making it less versatile in certain reactions.
1,1’-Bi-2-naphthol: Known for its use in asymmetric synthesis, this compound has hydroxyl groups instead of ethynyl groups.
The uniqueness of 1,1’-Binaphthalene, 2,2’-diethynyl- lies in its ethynyl groups, which enhance its reactivity and selectivity in various chemical processes.
Properties
CAS No. |
765911-39-5 |
|---|---|
Molecular Formula |
C24H14 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-ethynyl-1-(2-ethynylnaphthalen-1-yl)naphthalene |
InChI |
InChI=1S/C24H14/c1-3-17-13-15-19-9-5-7-11-21(19)23(17)24-18(4-2)14-16-20-10-6-8-12-22(20)24/h1-2,5-16H |
InChI Key |
HOIXLTOIPZAMTP-UHFFFAOYSA-N |
SMILES |
C#CC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C#C |
Canonical SMILES |
C#CC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















